Home > Products > Screening Compounds P23551 > 7-Nitro-3,4-dihydroquinolin-2(1H)-one
7-Nitro-3,4-dihydroquinolin-2(1H)-one - 22246-10-2

7-Nitro-3,4-dihydroquinolin-2(1H)-one

Catalog Number: EVT-3253747
CAS Number: 22246-10-2
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Nitro-3,4-dihydroquinolin-2(1H)-one belongs to a class of organic compounds known as 3,4-dihydroquinolin-2(1H)-ones. These compounds are important scaffolds in organic synthesis and are found in numerous biologically active molecules. Specifically, 7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives have been investigated for their potential as platelet aggregation inhibitors. []

Synthesis Analysis

A series of 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinolin-2(1H)-ones were synthesized by reacting 6-chloro-7-nitro-3,4-dihydroquinolin-2(1H)-one with various cyclic aliphatic amines. This reaction was typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures. []

Molecular Structure Analysis

The molecular structure of 7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives is characterized by a quinolin-2(1H)-one core with a nitro group substituted at the 7-position and a cyclic aliphatic amino group at the 6-position. The size and substitution pattern of the cyclic aliphatic amino group can significantly influence the biological activity of these compounds. []

Chemical Reactions Analysis

The primary chemical transformation investigated for 7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives involves the nucleophilic aromatic substitution of the chlorine atom in 6-chloro-7-nitro-3,4-dihydroquinolin-2(1H)-one with cyclic aliphatic amines. This reaction is facilitated by the electron-withdrawing nitro group, which activates the aromatic ring toward nucleophilic attack. []

Mechanism of Action

While the precise mechanism of action of 7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives as platelet aggregation inhibitors has not been fully elucidated, it is believed that these compounds exert their effects by interacting with specific molecular targets involved in platelet activation and aggregation. []

Applications

The primary scientific application of 7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives explored thus far is their potential as platelet aggregation inhibitors. These compounds have shown promising activity in inhibiting platelet aggregation, which is a crucial process in blood clot formation. Further research is needed to fully understand their therapeutic potential and to optimize their pharmacological properties. []

6-Cyclic Aliphatic Amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones

Compound Description: This series of compounds incorporates a cyclic aliphatic amine at the 6-position of the 7-Nitro-3,4-dihydroquinoline-2(1H)-one core. The research aimed to investigate their platelet aggregation inhibitory effect, cardiotonic activity, and chronotropic activity. []

Relevance: This series represents a direct structural modification of 7-Nitro-3,4-dihydroquinolin-2(1H)-one. The addition of cyclic aliphatic amines at the 6-position is the key structural variation. This alteration was explored to investigate its impact on biological activities, particularly platelet aggregation inhibition. []

6-(4-Ethoxycarbonylpiperidino)-7-nitro-3,4-dihydroquinoline-2(1H)-one (22f)

Compound Description: This compound is a specific derivative within the 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones series. It features a 4-ethoxycarbonylpiperidine substituent at the 6-position. It exhibited the most potent and selective inhibitory activity against platelet aggregation within the tested series. []

Relevance: This compound is directly derived from 7-Nitro-3,4-dihydroquinolin-2(1H)-one. The 4-ethoxycarbonylpiperidine group at the 6-position is the distinguishing structural feature compared to the target compound. The high potency of this derivative highlights the potential of modifying the 6-position of the 7-Nitro-3,4-dihydroquinolin-2(1H)-one scaffold for developing platelet aggregation inhibitors. []

Perfluoroalkyl and Carbonyl-Containing 3,4-Dihydroquinolin-2(1H)-one Derivatives

Compound Description: This series of compounds features both perfluoroalkyl and carbonyl groups incorporated into the 3,4-dihydroquinolin-2(1H)-one core. These compounds were synthesized through palladium-catalyzed cascade radical cyclization and carbonylation reactions, highlighting a novel synthetic strategy for this structural class. [, ]

Relevance: These derivatives share the core 3,4-dihydroquinolin-2(1H)-one structure with the target compound. While they lack the 7-nitro group, the inclusion of perfluoroalkyl and carbonyl substituents at various positions showcases the versatility of the core scaffold and its potential for diverse chemical modifications. [, ]

3,4-Dihydroquinolin-2(1H)-one Derivatives with a 6-Substituted Thiophene Amidine Group

Compound Description: This series features a thiophene amidine group at the 6-position of the 3,4-dihydroquinolin-2(1H)-one core. These compounds were investigated for their inhibitory activity against human nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS). []

Relevance: While lacking the 7-nitro substituent, these compounds highlight another example of modifications possible on the 3,4-dihydroquinolin-2(1H)-one scaffold. The presence of a 6-substituent further emphasizes the significance of this position for influencing biological activity, similar to the observations with 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones. []

(S)-3-Hydroxy-3-phenyl-3,4-dihydroquinolin-2(1H)-ones

Compound Description: This series features a hydroxy and phenyl group at the 3-position of the 3,4-dihydroquinolin-2(1H)-one core. These were synthesized with high enantioselectivity, showcasing the possibility of achieving stereocontrol within this class of compounds. []

Relevance: Although lacking the 7-nitro group, this series exemplifies the potential for stereochemical diversity within the 3,4-dihydroquinolin-2(1H)-one framework. The specific substitution pattern at the 3-position further underscores the feasibility of introducing chiral centers and exploring their potential biological impact. []

7-Amino-3,4-dihydroquinolin-2(1H)-one-Peptide Derivatives

Compound Description: These compounds consist of 7-amino-3,4-dihydroquinolin-2(1H)-one conjugated to various mono- and dipeptides. These were synthesized and evaluated for their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. [, ]

Relevance: This group emphasizes the ability to functionalize the 7-amino group in 7-Amino-3,4-dihydroquinolin-2(1H)-one, a compound structurally analogous to 7-Nitro-3,4-dihydroquinolin-2(1H)-one. This modification significantly expands the structural diversity achievable from the core scaffold and its potential applications in medicinal chemistry. [, ]

7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one

Compound Description: This specific derivative of 7-amino-3,4-dihydroquinolin-2(1H)-one incorporates a hydroxy and a trifluoromethyl group at the 4-position. []

Relevance: This compound is structurally analogous to 7-Nitro-3,4-dihydroquinolin-2(1H)-one, differing in the 7-position substituent and the presence of additional substituents at the 4-position. It exemplifies the potential for introducing diverse functionalities at different positions on the core scaffold. []

Properties

CAS Number

22246-10-2

Product Name

7-Nitro-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

7-nitro-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C9H8N2O3/c12-9-4-2-6-1-3-7(11(13)14)5-8(6)10-9/h1,3,5H,2,4H2,(H,10,12)

InChI Key

IQXSJDQRPGHCFE-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.